molecular formula C19H24N4O3S B2613242 N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide CAS No. 2034414-44-1

N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide

Cat. No. B2613242
M. Wt: 388.49
InChI Key: ZVKZZXDWQXHIIR-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The compound contains a cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl group, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring. This structure could potentially contribute to the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Development

Synthetic Methodologies

Research in organic chemistry has developed efficient strategies for synthesizing complex molecules that include sulfonamide moieties, crucial for designing bioactive compounds. For instance, Zhu et al. (2011) demonstrated a straightforward strategy for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone, postulating N-sulfonyl allenamide as a key intermediate in this tandem transformation (Zhu et al., 2011).

Antimicrobial and Anticancer Activities

Compounds incorporating sulfamoyl moiety have been synthesized for their potential use as antimicrobial agents. Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds with sulfamoyl moieties showing promising antimicrobial results (Darwish et al., 2014). Furthermore, compounds with sulfonamide and pyrazole structures have been evaluated for their anticancer activities, demonstrating the potential of these moieties in developing therapeutic agents (Ghorab et al., 2012).

Future Directions

The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

N-[3-methyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-19(24)20-14-7-8-18(13(2)11-14)27(25,26)22-9-10-23-17(12-22)15-5-4-6-16(15)21-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKZZXDWQXHIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide

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